

# Serabelisib p110 $\alpha$ selectivity versus other isoforms

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

[Get Quote](#)

## Serabelisib Selectivity Data

The table below summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for **Serabelisib** against Class I PI3K isoforms, which quantify its potency and selectivity [1].

| PI3K Isoform  | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| p110 $\alpha$ | 15                    |
| p110 $\beta$  | 4500                  |
| p110 $\gamma$ | 1900                  |
| p110 $\delta$ | 13,900                |

This data demonstrates that **Serabelisib** is a highly selective p110 $\alpha$  inhibitor, with **~300-fold selectivity over p110 $\beta$** , and even greater selectivity over p110 $\gamma$  and p110 $\delta$  [1].

## Validating Experimental Evidence

The selectivity profile is established through specific, validated experimental methods.

- **Biochemical Assays:** IC<sub>50</sub> values are determined using **in vitro kinase assays** that measure the ability of the inhibitor to block the lipid kinase activity of isolated, recombinant PI3K proteins. This method directly tests the compound's interaction with the enzyme's active site [2] [1].
- **Cellular Assays:** Selectivity is confirmed in cells using engineered **isogenic human mammary epithelial cells (HMECs)**. These cells stably express constitutively active, membrane-targeted versions of a single p110 isoform (p110 $\alpha$ , p110 $\beta$ , or p110 $\delta$ ). By measuring the inhibition of downstream AKT phosphorylation in each cell line, researchers can confirm that **Serabelisib** selectively inhibits p110 $\alpha$ -driven signaling in a live-cell context [2].

## PI3K Signaling and Inhibitor Targeting

The following diagram illustrates the PI3K signaling pathway and the specific point where isoform-selective inhibitors like **Serabelisib** act.





Click to download full resolution via product page

## Interpretation of the Selectivity Profile

- **Therapeutic Rationale:** The primary therapeutic goal of p110 $\alpha$  inhibition is to target cancers driven by **oncogenic mutations in the PIK3CA gene** (encoding p110 $\alpha$ ) or hyperactivation of the PI3K pathway [1].
- **Minimizing Toxicity:** High selectivity helps spare other isoforms to reduce mechanism-based toxicities. For instance, inhibiting p110 $\delta$  can lead to immunosuppression, while p110 $\beta$  inhibition may be intended for PTEN-deficient cancers [1]. **Serabelisib**'s minimal off-target activity against these isoforms is a favorable feature.
- **Clinical Relevance:** This selectivity profile underpins the clinical investigation of **Serabelisib** for treating solid tumors harboring PIK3CA mutations [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]
2. Functional characterization of an isoform-selective inhibitor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Serabelisib p110 $\alpha$  selectivity versus other isoforms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-p110->

selectivity-versus-other-isoforms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com